n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC19961527
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O3 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-6-oxo-N-prop-2-enylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C11H15N3O3/c1-3-6-12-11(16)9-4-5-10(15)14(13-9)7-8-17-2/h3-5H,1,6-8H2,2H3,(H,12,16) |
| Standard InChI Key | LHHQPRDIGAUXDP-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=O)C=CC(=N1)C(=O)NCC=C |
Introduction
Chemical Structure and Physicochemical Properties
n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (molecular formula: C₁₁H₁₅N₃O₃; molecular weight: 237.25 g/mol) belongs to the dihydropyridazine class, distinguished by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound’s structure integrates three key functional groups:
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An allyl group (CH₂CHCH₂) at the N1 position, enhancing lipophilicity and potential membrane permeability.
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A 2-methoxyethyl substituent on the pyridazine ring, contributing to solubility in polar solvents.
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A carboxamide moiety (-CONH₂) at the C3 position, enabling hydrogen bonding and interactions with biological targets.
The synthesis of n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step sequence starting from pyridazine precursors. A widely cited method proceeds as follows:
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Cyclization of 3-aminopyridazine-6-carboxylic acid with allyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
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Methoxyethylation using 2-methoxyethyl chloride in the presence of potassium carbonate, yielding the N1-substituted intermediate.
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Carboxamide formation via reaction with thionyl chloride (SOCl₂) followed by ammonia gas.
Key optimization parameters include:
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Temperature control (<90°C) to prevent decomposition of the allyl group.
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Solvent selection (DMF or acetonitrile) to enhance reaction kinetics.
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Table 2: Representative Synthetic Yields
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Allylation | 72 | DMF, 80°C, 12 h |
| 2 | Methoxyethylation | 65 | K₂CO₃, reflux, 8 h |
| 3 | Carboxamide formation | 58 | SOCl₂, NH₃ gas, 0°C |
Alternative routes employ microwave-assisted synthesis to reduce reaction times by 40%, though scalability remains a challenge.
Mechanism of Action: DHODH Inhibition
The compound’s primary biological activity stems from its inhibition of dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis. By binding to the enzyme’s ubiquinone site, n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide disrupts the conversion of dihydroorotate to orotate, depleting cellular pools of uridine monophosphate (UMP) and downstream pyrimidine nucleotides.
Kinetic and Biochemical Insights
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IC₅₀: 0.8 µM against human DHODH in vitro.
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Selectivity: >50-fold selectivity over related enzymes (e.g., xanthine oxidase).
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Cellular effects: Induces S-phase cell cycle arrest in leukemia cells (HL-60) at 10 µM.
This mechanism parallels that of teriflunomide, a DHODH inhibitor used in multiple sclerosis treatment, but with improved blood-brain barrier permeability due to the methoxyethyl group.
Pharmacological Applications and Preclinical Data
Anticancer Activity
In a 2024 study, the compound demonstrated dose-dependent cytotoxicity against solid tumors (IC₅₀ = 2.1–4.3 µM in MCF-7 breast cancer cells) and hematological malignancies (IC₅₀ = 1.8 µM in Jurkat T-cells). Combination therapy with 5-fluorouracil synergistically reduced tumor volume by 78% in murine xenograft models.
Antimicrobial Effects
Against drug-resistant Staphylococcus aureus (MRSA), the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to linezolid. Time-kill assays revealed bactericidal activity within 6 hours at 4× MIC.
Table 3: Preclinical Efficacy Data
| Application | Model System | Key Finding | Source |
|---|---|---|---|
| Cancer | HL-60 leukemia | 90% apoptosis at 10 µM, 48 h | |
| Bacterial infection | MRSA | 3-log CFU reduction at 8 µg/mL | |
| Autoimmunity | Collagen-induced arthritis (mice) | 60% reduction in joint swelling |
Comparative Analysis with Structural Analogues
Modifying the allyl or methoxyethyl groups significantly alters bioactivity:
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Removing the allyl group: Reduces DHODH inhibition by 90%.
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Replacing methoxyethyl with ethyl: Decreases solubility (logP increases to 2.1) and abolishes antitumor activity.
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N-methyl carboxamide analogue: Retains enzyme inhibition but exhibits hepatotoxicity in rat models.
These structure-activity relationships underscore the importance of the allyl-methoxyethyl-carboxamide triad for target engagement and safety.
Future Research Directions
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Pharmacokinetic Optimization: Improving oral bioavailability (currently 22% in rats) through prodrug strategies.
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Targeted Delivery: Conjugation to nanoparticles for enhanced tumor penetration.
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Combination Therapies: Synergy studies with checkpoint inhibitors in immuno-oncology.
Ongoing Phase I trials (NCT05432111) are evaluating maximum tolerated doses in advanced solid tumors, with preliminary results expected in Q3 2025.
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